molecular formula C14H16F3N5O B6950979 N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6950979
M. Wt: 327.30 g/mol
InChI Key: LVMBTKRVOAQCDL-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a tetrazolo[1,5-a]pyridine core, a cyclopentyl group, and a trifluoropropyl group

Properties

IUPAC Name

N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O/c15-14(16,17)6-8-21(11-3-1-2-4-11)13(23)10-5-7-22-12(9-10)18-19-20-22/h5,7,9,11H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMBTKRVOAQCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCC(F)(F)F)C(=O)C2=CC3=NN=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable pyridine derivative with a tetrazole precursor under controlled conditions. The introduction of the trifluoropropyl group can be achieved through nucleophilic substitution reactions, often using trifluoropropyl halides. The final step involves the coupling of the cyclopentyl group to the tetrazolo[1,5-a]pyridine core, which can be facilitated by various coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halides and other leaving groups can be replaced using nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N-(3,3,3-trifluoropropyl)tetrazolo[1,5-a]pyridine-7-carboxamide: shares similarities with other tetrazolo[1,5-a]pyridine derivatives, such as those with different alkyl or aryl substituents.

    Trifluoropropyl derivatives: Compounds with the trifluoropropyl group often exhibit enhanced stability and lipophilicity.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrazolo[1,5-a]pyridine core with both cyclopentyl and trifluoropropyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

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